N-Acetyl-dl-norleucine

Overview

Description

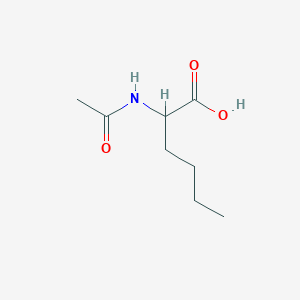

N-Acetyl-dl-norleucine is a derivative of the amino acid norleucine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is a white solid that is soluble in water and organic solvents. It is primarily used in laboratory research and has various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

N-Acetyl-dl-norleucine primarily targets the L-type amino acid transporter (LAT1) , organic anion transporters (OAT1 and OAT3) , and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .

Mode of Action

The acetylation of leucine switches its uptake into cells from the LAT1 used by leucine to OAT1, OAT3, and MCT1 . This switch in transporters is a key aspect of how acetylation converts leucine into a drug . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-l-leucine . MCT1-mediated uptake of N-acetyl-l-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .

Biochemical Pathways

N-Acetyl-l-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . The conversion of an amino acid into an anion through acetylation reveals a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The enantiomers of N-acetyl-leucine show unexpected and large differences in pharmacokinetics . When administered as the racemate, both the maximum plasma concentration (Cmax) and the area under the plasma drug concentration over time curve (AUC) were much greater for the D-enantiomer relative to the L-enantiomer . When administered as the L-enantiomer, the dose proportionality was greater than unity compared to the racemate, suggesting saturable processes affecting uptake and/or metabolism .

Result of Action

This compound has been used for the treatment of vertigo and is being developed as a drug for rare and common neurological disorders . It has shown promise in treating many disease indications, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is stable under acidic and neutral conditions but undergoes hydrolysis under alkaline conditions . Furthermore, the compound’s uptake and metabolism can be affected by the presence of other compounds that bind to the same transporters .

Biochemical Analysis

Biochemical Properties

N-Acetyl-dl-norleucine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions involves aminoacyl-tRNA synthetase, which incorporates this compound into peptides, reflecting the imperfect selectivity of this enzyme . Additionally, this compound is a substrate for organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1), which facilitate its uptake and distribution within cells . These interactions are crucial for the compound’s role in cellular metabolism and signaling pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the mTOR signaling pathway, which is involved in cell growth, proliferation, and survival . By bypassing the l-type amino acid transporter (LAT1) and utilizing organic anion transporters, this compound can modulate the activation of leucine-mediated signaling pathways, thereby impacting cellular functions . Furthermore, studies have indicated that this compound can influence gene expression by altering the levels of specific metabolites and signaling molecules within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules and its ability to modulate enzyme activity. The acetylation of norleucine changes its uptake mechanism, switching from LAT1 to organic anion transporters and MCT1 . This alteration in transport mechanism allows this compound to bypass the rate-limiting step in leucine-mediated signaling and metabolic processes, thereby enhancing its pharmacological activity . Additionally, this compound can undergo deacetylation, which further influences its metabolic fate and interaction with cellular enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time, depending on its stability and degradation. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained biological activity . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic flux . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve motor function and reduce symptoms of neurological disorders . At higher doses, this compound can exhibit toxic or adverse effects, including alterations in liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for this compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its conversion and utilization within cells. The compound can be deacetylated to release norleucine, which then enters standard amino acid metabolic pathways . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in amino acid metabolism . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is primarily transported by organic anion transporters (OAT1 and OAT3) and MCT1, which facilitate its uptake and distribution across cellular membranes . These transporters play a critical role in determining the localization and accumulation of this compound within different tissues, thereby influencing its pharmacological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is known to localize within various cellular compartments, including the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-dl-norleucine can be synthesized through several methods:

Reaction with Acyl Chloride: Norleucine reacts with acyl chloride to form an intermediate, which is then treated with acetic anhydride to yield this compound.

Acylation of Hydroxy Compounds: Another method involves the acylation of hydroxy compounds, where norleucine is reacted with acetic anhydride in the presence of a base.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-dl-norleucine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to norleucine.

Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction regenerates norleucine.

Scientific Research Applications

N-Acetyl-dl-norleucine has several scientific research applications:

Chemistry: It is used as a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.

Medicine: Research has explored its potential therapeutic effects, particularly in neurodegenerative diseases.

Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

N-Acetyl-dl-norleucine can be compared with other acetylated amino acids such as:

N-Acetyl-dl-leucine: Similar in structure but differs in the side chain, leading to different biological activities.

N-Acetyl-dl-alanine: Another acetylated amino acid with distinct properties and applications.

N-Acetyl-dl-tyrosine: Contains a phenolic side chain, making it unique in its reactivity and use.

These compounds share the common feature of acetylation, which modifies their chemical and biological properties, but each has unique characteristics based on their specific amino acid structure.

Properties

IUPAC Name |

2-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMCEGLQFSOMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032822 | |

| Record name | N-Acetyl-DL-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7682-16-8, 54896-21-8 | |

| Record name | N-Acetyl-DL-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC203817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7682-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-DL-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGG86KQG5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of optical resolution in the context of N-acetyl-dl-norleucine?

A1: this compound exists as a racemic mixture, meaning it contains equal amounts of both D and L enantiomers. [, ] These enantiomers can exhibit different biological activities. Therefore, obtaining the pure enantiomers through optical resolution is crucial for studying their individual properties and potential applications. []

Q2: How is optical resolution achieved for this compound in the discussed research?

A2: The researchers successfully resolved the ammonium salt of this compound using a process called replacing crystallization. [, ] This method involves the addition of an optically active resolving agent, in this case, the ammonium salt of N-acetyl-L-alanine. This leads to the preferential crystallization of a salt composed of one enantiomer of this compound and the resolving agent, enabling the separation of the enantiomers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)

![3-Bromodibenzo[b,d]furan](/img/structure/B1267186.png)

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)